Alphadolone 21-|A-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alphadolone 21-b-D-glucuronide is an innovative compound used in research of neurodegenerative diseases . By selectively engaging receptors pivotal in disease development, this formidable neuroprotective compound adeptly thwarts pathological mechanisms .

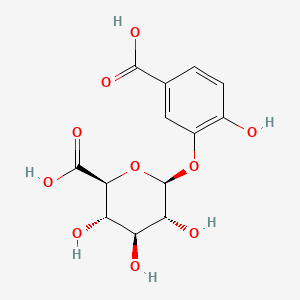

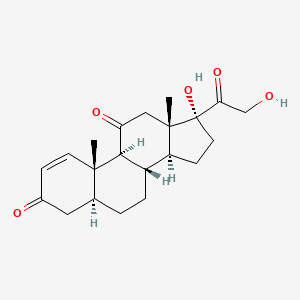

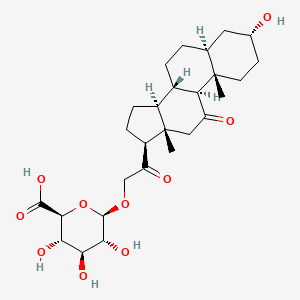

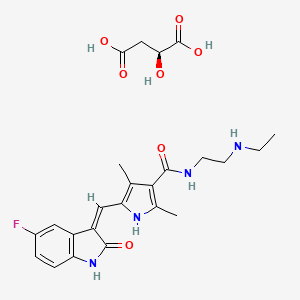

Molecular Structure Analysis

Alphadolone 21-|A-D-Glucuronide contains a total of 81 bonds; 41 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 2 ketones (aliphatic), 5 hydroxyl groups, 4 secondary alcohols .

Physical And Chemical Properties Analysis

Alphadolone 21-|A-D-Glucuronide has a molecular weight of 524.6 g/mol . It contains 27 Carbon atoms, 40 Hydrogen atoms, and 10 Oxygen atoms .

科学的研究の応用

Neurodegenerative Diseases

Alphadolone 21-β-D-Glucuronide has been identified as a neuroprotective compound with potential applications in the study of neurodegenerative diseases. It selectively engages receptors that are pivotal in disease development, which could lead to innovative treatments for conditions like Alzheimer’s and Parkinson’s .

Proteomics Research

In proteomics, Alphadolone 21-β-D-Glucuronide is used as a biochemical tool. Its molecular interactions and binding affinities can be studied to understand protein functions and structures, which is crucial for drug discovery and biomarker identification .

Glycosides Research

As a glycoside, this compound is valuable in the study of carbohydrate derivatives. Research in this area can lead to the development of new synthetic pathways and the discovery of glycoside-based therapeutic agents .

.Bioenergetics and Metabolism

The compound’s role in bioenergetics and metabolism is under investigation. It may provide insights into cellular energy production and consumption, which is fundamental to understanding metabolic disorders .

Neuroinflammation Research

Alphadolone 21-β-D-Glucuronide’s potential effects on neuroinflammation make it a candidate for exploring therapeutic strategies in conditions where inflammation leads to neural damage .

Genetic Contributions to Diseases

Research involving Alphadolone 21-β-D-Glucuronide may uncover genetic factors that contribute to the susceptibility and progression of various diseases, particularly those affecting the central nervous system .

Neurovascular Interactions

This compound is also being studied for its effects on neurovascular interactions, which could have implications for treating diseases like stroke and vascular dementia .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O10/c1-26-8-7-13(28)9-12(26)3-4-14-15-5-6-16(27(15,2)10-17(29)19(14)26)18(30)11-36-25-22(33)20(31)21(32)23(37-25)24(34)35/h12-16,19-23,25,28,31-33H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16+,19+,20-,21-,22+,23-,25+,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAICZXPNWGFCGW-IULWRGGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746979 |

Source

|

| Record name | (3alpha,5alpha)-3-Hydroxy-11,20-dioxopregnan-21-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alphadolone 21-|A-D-Glucuronide | |

CAS RN |

36707-55-8 |

Source

|

| Record name | (3alpha,5alpha)-3-Hydroxy-11,20-dioxopregnan-21-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586563.png)

![Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate](/img/structure/B586567.png)

![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)